molecular formula C11H14N2O B13812315 N-{2-[(E)-Benzylideneamino]ethyl}acetamide

N-{2-[(E)-Benzylideneamino]ethyl}acetamide

Cat. No.: B13812315
M. Wt: 190.24 g/mol
InChI Key: ADEHXNGPNMIYHE-UHFFFAOYSA-N
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Description

N-{2-[(E)-Benzylideneamino]ethyl}acetamide is an organic compound with the molecular formula C11H14N2O It is a derivative of acetamide and features a benzylideneamino group attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(E)-Benzylideneamino]ethyl}acetamide typically involves the condensation reaction between benzaldehyde and N-(2-aminoethyl)acetamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(E)-Benzylideneamino]ethyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(E)-Benzylideneamino]ethyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-{2-[(E)-Benzylideneamino]ethyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form Schiff bases and undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

N-[2-(benzylideneamino)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-10(14)13-8-7-12-9-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEHXNGPNMIYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN=CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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